(R)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine
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Overview
Description
®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Halogenation: Introduction of chlorine and fluorine atoms to the pyridine ring using halogenating agents like N-chlorosuccinimide (NCS) and Selectfluor.
Alkylation: The pyridine derivative is then alkylated with a but-3-EN-1-amine moiety under basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the double bond in the but-3-EN-1-amine moiety to a single bond, forming a saturated amine.
Substitution: The halogen atoms (chlorine and fluorine) on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce saturated amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used as a probe to study biological processes or as a precursor for bioactive molecules.
Medicine
Drug Development:
Industry
Agrochemicals: Used in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism by which ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine: can be compared with other pyridine derivatives such as:
Uniqueness
The uniqueness of ®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine lies in its specific combination of functional groups, which might confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H10ClFN2 |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2/t8-/m1/s1 |
InChI Key |
FRWUUYAEAFLDLQ-MRVPVSSYSA-N |
Isomeric SMILES |
C=CC[C@H](C1=C(N=CC(=C1)F)Cl)N |
Canonical SMILES |
C=CCC(C1=C(N=CC(=C1)F)Cl)N |
Origin of Product |
United States |
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